N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The process would typically be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- N-(4-ethoxy-3-fluorobenzenesulfonyl)piperidine
- N,5-dimethylpyrimidin-2-amine
Uniqueness
What sets N-[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H25FN4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H25FN4O3S/c1-4-27-18-8-7-16(10-17(18)20)28(25,26)24-9-5-6-15(13-24)23(3)19-21-11-14(2)12-22-19/h7-8,10-12,15H,4-6,9,13H2,1-3H3 |
InChI Key |
WVMAGLFUDIIZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C)F |
Origin of Product |
United States |
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